(2R,3S)-Brassinazole

Stereochemistry Chemical Genetics Arabidopsis thaliana

Racemic Brassinazole introduces 50% inactive enantiomer, confounding dose-response and BR signaling studies. (2R,3S)-Brassinazole is the validated active binding conformation. - Co-crystal structure with CYP90B1 (DWF4) confirms (2R,3S)-specific binding pose. - Enables conditional BR-deficient phenocopy in cress, rice, cucumber without mutants. - ≥98% chiral purity; lot-specific CoA provided. Ideal for chemical genetics, crystallography, and mutant screening (bil mutants).

Molecular Formula C18H18ClN3O
Molecular Weight 327.8 g/mol
Cat. No. B10856787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-Brassinazole
Molecular FormulaC18H18ClN3O
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C(CC2=CC=C(C=C2)Cl)N3C=NC=N3)O
InChIInChI=1S/C18H18ClN3O/c1-18(23,15-5-3-2-4-6-15)17(22-13-20-12-21-22)11-14-7-9-16(19)10-8-14/h2-10,12-13,17,23H,11H2,1H3/t17-,18+/m0/s1
InChIKeyYULDTPKHZNKFEY-ZWKOTPCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2R,3S-Brassinazole: A Stereochemical BR Inhibitor


(2R,3S)-Brassinazole is a specific stereoisomer of the triazole-type compound brassinazole (BRZ), which acts as the first and most extensively characterized specific inhibitor of brassinosteroid (BR) biosynthesis [1]. BRZ functions by directly binding to the cytochrome P450 monooxygenase DWF4 (CYP90B1), the enzyme responsible for the C-22 hydroxylation step in the BR biosynthetic pathway, thereby phenocopying BR-deficient mutants [2]. While BRZ has been utilized in over 1,000 studies as a chemical genetics tool to probe BR function in plant growth and development, the compound is a racemic mixture, and its biological activity is highly stereochemistry-dependent [3]. The (2R,3S) enantiomer represents one of the resolved stereoisomers of the original brassinazole scaffold, and its procurement is critical for researchers seeking to conduct stereospecific investigations or to minimize off-target effects associated with other stereoisomers in the mixture [3].

1 Chiral probe for brassinosteroid (BR) biosynthesis studies
2 Stereochemically defined (2R,3S) enantiomer, not racemate
3 Triazole-type inhibitor targeting CYP90B1 (DWF4)

Why Stereochemistry Matters for Brassinazole


Substitution of (2R,3S)-Brassinazole with other brassinazole stereoisomers or alternative BR pathway inhibitors is scientifically invalid due to profound stereochemistry-dependent activity and target site divergence. Systematic analysis of BRZ stereoisomers has demonstrated that different enantiomers exhibit distinct biological activities, with some isomers inhibiting sterol biosynthesis pathways as off-target effects while others show high specificity for BR biosynthesis [1]. For instance, (-)-BRZ1 exhibits nanomolar potency and high specificity for BR biosynthesis without affecting sterol pathways, whereas (-)-BRZ2 and (+)-BRZ2 inhibit sterol biosynthesis and demonstrate lower specificity [1]. Furthermore, alternative BR inhibitors such as Brz2001, YCZ-18, and Bikinin possess different molecular targets (CYP90D1 for YCZ-18; signaling pathway for Bikinin) or altered specificity profiles compared to brassinazole [2][3][4]. Even structurally similar triazole compounds like uniconazole primarily inhibit gibberellin biosynthesis and fail to recapitulate BR-specific phenotypes [5]. These documented differences in target engagement, off-target profiles, and species-specific efficacy preclude simple interchangeability and necessitate the procurement of the specific (2R,3S) stereoisomer for reproducible experimental outcomes.

Target(2R,3S)-Brassinazole
Racemic brassinazole contains ~50% (2S,3R) enantiomer; may introduce ambiguous dose-response and increased variability in BR pathway readouts.
Substitute(2S,3R)-enantiomer
Reported to exhibit significantly different biological activity from the (2R,3S) form; stereochemical mismatch impairs CYP90B1 binding conformation.
AnalogUniconazole
Binds CYP90B1 but adopts an unexpectedly different active-site conformation; may not replicate (2R,3S)-Brz binding-dependent outcomes.

Evidence: (2R,3S)-Brassinazole vs. Analogs


Binding Conformation vs. Uniconazole

The biological activity of brassinazole is strictly dependent on its stereochemistry. Systematic separation and testing of BRZ stereoisomers revealed that (-)-BRZ1 exhibits the highest potency and specificity as a BR biosynthesis inhibitor with nanomolar activity, whereas (-)-BRZ2 and (+)-BRZ2 show significant off-target inhibition of sterol biosynthesis [1]. This stereochemical dependence is further supported by studies on the related inhibitor Brz220, where the (2S)-isomer demonstrated the greatest inhibitory activity in cress stem elongation assays compared to other stereoisomers [2]. The (2R,3S)-Brassinazole enantiomer represents one of these resolved stereoisomers, and its defined stereochemistry is essential for achieving reproducible, stereospecific inhibition of BR biosynthesis without confounding off-target effects.

Binding conformation
Head-to-head
(2R,3S) pose validated at 2.3 Å in CYP90B1 (PDB 6A17); uniconazole binds same site but adopts a markedly different conformation.
Supports enantiomer-specific binding mode attribution.
Co-crystal evidence; conformation may differ across CYP isoforms.
Stereochemistry Chemical Genetics Arabidopsis thaliana

Pathway Specificity: Rescue by Brassinolide, Not Gibberellin

Crystal structure analysis of CYP90B1 (DWF4) complexed with brassinazole and uniconazole reveals that although both inhibitors are structurally similar triazoles, their binding conformations within the active site are unexpectedly different [1]. Brassinazole induces a type II absorbance shift of the heme Soret band from 416 nm to 421 nm, indicative of direct coordination of the triazole group to the heme iron of DWF4 [2]. This direct heme coordination is the molecular basis for brassinazole's specific inhibition of C-22 hydroxylation. In contrast, YCZ-18 targets CYP90D1 with a Kd value of approximately 0.79 μM, demonstrating a different target enzyme and distinct binding affinity [3].

Pathway specificity
Head-to-head
Brz-induced dwarfism rescued by 10 nM brassinolide, not by gibberellin; cress model shows clear BR-pathway selectivity.
Demonstrates on-target BR pathway inhibition.
Rescue pattern specific to brassinolide; gibberellin pathway unaffected.
Cytochrome P450 DWF4 Crystal Structure

Superior Binding to DWF4 vs. Other Triazoles

The pathway specificity of brassinazole is defined by its unique rescue profile: brassinazole-induced dwarfism in Arabidopsis and cress is completely reversed by co-application of 10 nM brassinolide (BL), but shows no recovery with 1 μM gibberellic acid (GA3) [1][2]. This contrasts sharply with uniconazole, a triazole gibberellin biosynthesis inhibitor: while both uniconazole (0.1 μM) and brassinazole (1 μM) induce short hypocotyl phenotypes, GA3 (1 μM) rescues only uniconazole-treated seedlings, not brassinazole-treated ones [2]. Furthermore, Brz2001, a subsequent-generation inhibitor, exhibits even greater specificity, showing almost no recovery with GA3, thereby confirming brassinazole's intermediate specificity between broader-spectrum triazoles like uniconazole and highly selective inhibitors like Brz2001 [3].

DWF4 binding rank
Head-to-head
Highest binding affinity to recombinant DWF4 among tested triazoles; correlated with growth inhibition activity.
Ranked top within tested panel; supports target-engagement context.
Binding rank relative to uniconazole, triadimefon etc.
Gibberellin Brassinolide Phenotypic Rescue

High Purity and Enantiomeric Excess

Brassinazole induces profound morphological changes in dicotyledonous plants including Arabidopsis thaliana, Nicotiana tabacum, and Lepidium sativum, characterized by dwarfism, downward leaf curling, and dark green coloration, all of which are rescued by 10 nM brassinolide [1]. However, when applied to the monocot rice (Oryza sativa), brassinazole does not produce any observable morphological changes, indicating fundamental differences in BR perception or function between monocots and dicots [1]. This contrasts with Brz2001, which also fails to induce morphological changes in rice, confirming a conserved lack of response in this monocot species [1]. In barley (another monocot), brassinazole does induce significant dose-dependent growth inhibition, but the response is genotype-dependent, with cv. Haruna Nijo showing greater sensitivity than cv. Golden Promise under salinity stress conditions [2].

Purity & enantiomeric excess
Specification
99.83% purity, 100% ee (2R,3S) vs. racemic Brz typically ≥93-98% with undefined stereoisomer ratio.
Enantiopure material reduces experimental noise.
Specification context from supplier; verify by chiral HPLC if required.
Monocot Dicot Species Specificity

Active Site Plasticity from Crystal Structure

Brassinazole exhibits an IC50 of approximately 1 μM for inhibition of hypocotyl elongation in Arabidopsis seedlings, establishing its potency as a BR biosynthesis inhibitor [1]. Subsequent structure-activity relationship (SAR) studies have yielded next-generation inhibitors with improved potency. The azole derivative G2 (2RS,4RS-1-[4-(2-allyloxyphenoxymethyl)-2-(4-chlorophenyl)-[1,3]dioxolan-2-ylmethyl]-1H-[1,2,4]triazole) demonstrates an IC50 of 46 ± 2 nM, representing an approximately 22-fold increase in potency over brassinazole [2]. Another derivative, 7m, based on the ketoconazole scaffold, exhibits an IC50 of 0.10 ± 0.03 μM (100 ± 30 nM) for retardation of Arabidopsis seedling stem elongation, roughly 10-fold more potent than brassinazole [3].

Active-site plasticity
Head-to-head
CYP90B1 active site adapts shape/volume to (2R,3S)-Brz; uniconazole and substrate induce different conformational states.
Provides structural blueprint for inhibitor design.
Plasticity context may influence selectivity profiles.
IC50 Hypocotyl Elongation Structure-Activity Relationship

Application Scenarios for (2R,3S)-Brassinazole


Chemical Genetic Screens for BR Signaling

Use (2R,3S)-Brassinazole in Arabidopsis thaliana and other dicot model systems to specifically inhibit C-22 hydroxylation (CYP90B1/DWF4) in the BR biosynthetic pathway, while avoiding off-target inhibition of sterol biosynthesis pathways associated with other brassinazole stereoisomers [1][2]. This stereochemically defined compound ensures that observed dwarf phenotypes and developmental defects are exclusively attributable to BR deficiency, enabling unambiguous interpretation of BR function in processes such as cell elongation, photomorphogenesis, and xylem differentiation. The specificity is further validated by rescue experiments using 10 nM brassinolide (BL), which fully reverses the phenotype, while 1 μM gibberellic acid (GA3) does not [3].

Structural Biology and Inhibitor Design

Employ (2R,3S)-Brassinazole as a validated reference compound (IC50 ≈ 1 μM) in SAR campaigns aimed at developing novel BR biosynthesis inhibitors with improved potency or selectivity [1]. Its well-documented target engagement (CYP90B1 with type II heme absorbance shift from 416 nm to 421 nm) provides a robust baseline for comparing the efficacy and specificity of new chemical entities, such as the G2 derivative (IC50 = 46 ± 2 nM) or 7m derivative (IC50 = 0.10 ± 0.03 μM) [2][3]. This application is critical for agrochemical discovery programs seeking to manipulate BR levels for crop improvement.

BR Function in Non-Model Plant Species

Apply (2R,3S)-Brassinazole specifically to dicotyledonous species (e.g., Arabidopsis, tobacco, cress) to dissect BR-dependent developmental processes, with the explicit understanding that the compound does not elicit morphological changes in monocot rice [1]. This differential sensitivity enables comparative studies between dicots and monocots to elucidate fundamental differences in BR perception, signaling, and function. Researchers studying monocot BR biology should consider alternative inhibitors like Brz220 or genetic approaches, as brassinazole's lack of efficacy in rice is a documented species-specific limitation [1][2].

Distinguishing BR-Mediated from GA-Mediated Growth Regulation in Hormone Crosstalk Studies

Utilize (2R,3S)-Brassinazole in conjunction with gibberellin biosynthesis inhibitors (e.g., uniconazole) to dissect the specific contributions of BR and GA pathways to plant growth phenotypes [1]. The unique rescue profile—reversal by 10 nM BL but not by 1 μM GA3 for brassinazole, versus reversal by GA3 for uniconazole—provides a definitive experimental framework for assigning observed growth defects to specific hormone deficiencies. This application is essential for elucidating hormone crosstalk mechanisms in processes such as hypocotyl elongation, cell division, and stress responses [2].

Application
Selection Property
Validation Focus
BR pathway genetic screens
On-target pathway specificity
Brassinolide rescue confirmation
CYP90B1 structural studies
Stereochemically defined binding pose
Co-crystallization with (2R,3S)-Brz
Conditional BR-deficiency in non-model plants
Cross-species inhibitor activity
Species-specific phenotype reproducibility

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